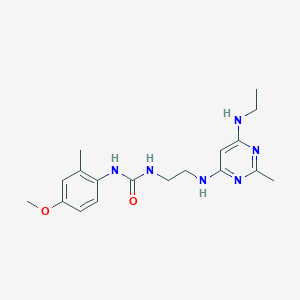
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
The synthesis and reaction behavior of similar pyrimidine derivatives have been extensively studied, providing insight into their potential applications in various fields of scientific research. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate and phenyl isothiocyanate produces 2-anilino-4-ethoxy-6-methylpyrimidine and related compounds, illustrating the reactivity of such pyrimidine derivatives towards different chemical reagents (Hiroshi Yamanaka, Setsuko Niitsuma, & Takao Sakamoto, 1979). This information is crucial for developing new pharmaceuticals and materials.
Enzyme Inhibition and Biological Activities
A different approach involves flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of pyrimidine derivatives in creating inhibitors for specific enzymes (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). This research highlights the possible use of such compounds in treating diseases related to enzyme dysfunction.
Anticancer and Antimicrobial Applications
Urea derivatives have been synthesized and evaluated for their enzyme inhibition, anticancer, and antimicrobial activities. For example, new urea derivatives exhibited significant in vitro anticancer activity, pointing towards their potential application in cancer treatment (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014). Additionally, several synthesized 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (K. Vijayaramalingam, S. Chandrasekaran, & S. Nagarajan, 2007).
Photodegradation Studies
Studies on the phototransformation of chlorimuron-ethyl, a compound with a pyrimidine base, in aqueous solution identified several degradation products, including N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea. These findings are significant for environmental science, illustrating how such compounds break down in nature and the potential environmental impacts of their degradation products (P. Choudhury & P. Dureja, 1996).
Eigenschaften
IUPAC Name |
1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIBJBMLUKUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

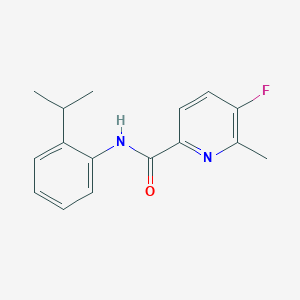
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
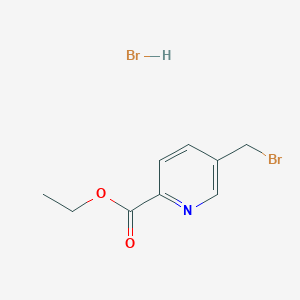
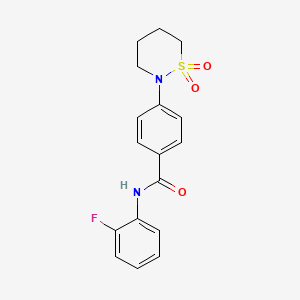
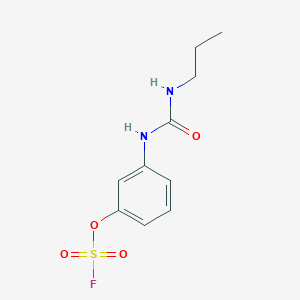
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
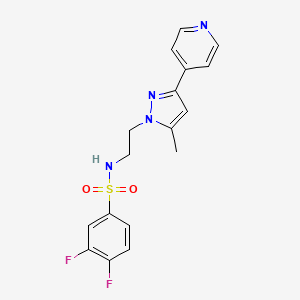
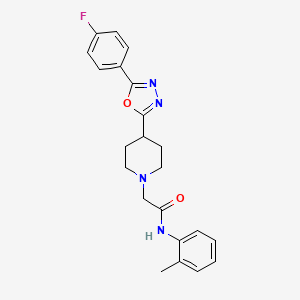
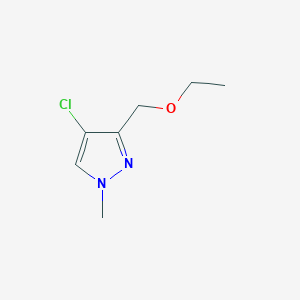
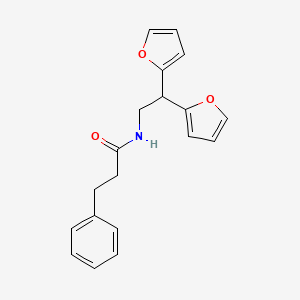
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
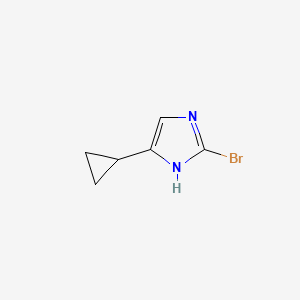
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)